molecular formula C10H10N2O B1197189 1-(4-Hydroxybenzyl)pyrazole CAS No. 80200-09-5

1-(4-Hydroxybenzyl)pyrazole

Cat. No. B1197189
CAS RN: 80200-09-5
M. Wt: 174.2 g/mol
InChI Key: SLCYYEKQDZIXOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-(4-Hydroxybenzyl)pyrazole” often involves condensation reactions, where functionalized benzaldehyde derivatives react with pyrazolone precursors in the presence of catalysts or under specific conditions. For instance, Naganagowda and Petsom (2012) described the preparation of a novel compound through condensation of a substituted benzaldehyde with a dimethyl-phenylpyrazolone in ethanol/acetic acid under reflux, highlighting a typical approach for synthesizing pyrazole derivatives with benzylidene modifications (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “1-(4-Hydroxybenzyl)pyrazole”, is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Evecen et al. (2016) synthesized and characterized a pyrazole compound using these techniques, providing insights into the molecular geometry, vibrational frequencies, and chemical shift values. Such analyses are crucial for confirming the structural integrity and understanding the electronic and spatial configuration of pyrazole derivatives (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. Sequential functionalization, as reported by Paulson et al. (2002), involves regioselective metalation and cross-coupling reactions, demonstrating the compound's potential for chemical modification and the introduction of diverse functional groups. Such reactions expand the utility of “1-(4-Hydroxybenzyl)pyrazole” in synthetic chemistry (Paulson et al., 2002).

Scientific Research Applications

  • Use in Synthesis and Functionalization : The compound has been studied in the context of synthesizing and functionalizing pyrazole derivatives. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides via regioselective metalation, leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles, including compounds similar to 1-(4-Hydroxybenzyl)pyrazole (Paulson et al., 2002).

  • Interaction with Dopamine Beta-Mono-Oxygenase : Sirimanne et al. (1987) investigated the interaction of 1-(4-Hydroxybenzyl)pyrazole with dopamine beta-mono-oxygenase (DBM), finding that it acts as a potent inhibitor of this enzyme, though not as a substrate. This suggests potential applications in studying and potentially manipulating dopamine pathways (Sirimanne et al., 1987).

  • Bioluminescence Research : The compound has been implicated in the study of bioluminescence. Inoue et al. (1975) isolated a related compound, 2-(p-Hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, from the squid Watasenia scintillans, considering it a precursor to luciferin or photoprotein (Inoue et al., 1975).

  • Antioxidant and Radical Scavenging Abilities : Research by Li and Liu (2012) on derivatives of pyrazole, including compounds structurally similar to 1-(4-Hydroxybenzyl)pyrazole, highlighted their potential as antioxidants capable of scavenging radicals and protecting DNA (Li & Liu, 2012).

  • Cytotoxic Activity in Cancer Research : Cuadro et al. (1985) studied binuclear pyrazoles, including derivatives similar to 1-(4-Hydroxybenzyl)pyrazole, and found that they possess significant cytotoxic activity, suggesting potential applications in cancer research (Cuadro et al., 1985).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation .

Future Directions

Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .

properties

IUPAC Name

4-(pyrazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCYYEKQDZIXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230151
Record name 1-(4-Hydroxybenzyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxybenzyl)pyrazole

CAS RN

80200-09-5
Record name 1-(4-Hydroxybenzyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1H-pyrazol-1-yl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Sirimanne, HH Herman, SW May - Biochemical Journal, 1987 - portlandpress.com
The interaction of dopamine beta-mono-oxygenase (DBM) with substrate analogues possessing either imidazole or pyrazole functionalities at the alkyl chain terminus was investigated. …
Number of citations: 12 portlandpress.com
SR Sirimanne - 1988 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 2 search.proquest.com
D Schomburg, D Stephan - Enzyme Handbook: Class 1.13–1.97 …, 1994 - Springer
Dopamine beta-hydroxylase MDBH (membrane-associated dopamine beta-monooxygenase)[1] SDBH (soluble dopamine beta-monooxygenase)[1] Dopamine-8-hydroxylase [14] …
Number of citations: 0 link.springer.com

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